5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine: is a chemical compound with the molecular formula C10H11N3S2. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific targets of this compound would depend on its exact structure and any modifications it may have.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions, although the specific nature of these interactions with 5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is yet to be determined.
Cellular Effects
Related compounds have been shown to have antimicrobial activity, suggesting that they may influence cell function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methylbenzyl chloride with thiourea in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of an intermediate thiourea derivative, which is then cyclized to form the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines and thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced amines.
Substitution: : Formation of substituted thiadiazoles or amines.
Scientific Research Applications
5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: : The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine: is similar to other thiadiazole derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
5-Amino-1,3,4-thiadiazole-2-thiol
2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
5-[(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
These compounds share the thiadiazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-8-3-2-4-9(5-8)6-15-7-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDYSDFMWIKRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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